5-Propylfuran-2-carbaldehyde

Organic Synthesis Cross-Coupling Furan Derivatives

5-Propylfuran-2-carbaldehyde (CAS 14497-27-9) is a heterocyclic furan-2-carbaldehyde derivative characterized by a 5-propyl substituent, with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol. It exists as a yellow oil at room temperature.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 14497-27-9
Cat. No. B087962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Propylfuran-2-carbaldehyde
CAS14497-27-9
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(O1)C=O
InChIInChI=1S/C8H10O2/c1-2-3-7-4-5-8(6-9)10-7/h4-6H,2-3H2,1H3
InChIKeyVRUAYAKBONDNBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Propylfuran-2-carbaldehyde (CAS 14497-27-9): Sourcing and Differentiation for Research Procurement


5-Propylfuran-2-carbaldehyde (CAS 14497-27-9) is a heterocyclic furan-2-carbaldehyde derivative characterized by a 5-propyl substituent, with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . It exists as a yellow oil at room temperature . This compound is primarily utilized as a research intermediate in organic synthesis, with reported applications in medicinal chemistry as an inhibitor of Hepatitis C virus NS5B polymerase and as a building block for more complex molecules [1]. Procurement considerations often involve purity specifications ranging from 95% to 98% .

Why 5-Propylfuran-2-carbaldehyde Cannot Be Simply Replaced by Other Furan-2-carbaldehydes


Substituting 5-propylfuran-2-carbaldehyde with other furan-2-carbaldehyde derivatives (e.g., 5-methyl, 5-ethyl, or unsubstituted furfural) is not a straightforward, one-to-one replacement due to quantifiable differences in physicochemical properties and reaction outcomes. The specific 5-propyl substituent directly influences key parameters such as lipophilicity (LogP), boiling point, and synthetic yield . These differences can critically impact reaction kinetics, purification efficiency, and downstream compound activity. For instance, in a specific cross-coupling reaction, the use of 5-propylfuran-2-carbaldehyde achieves a distinct synthetic yield , while its higher LogP value indicates significantly altered partitioning behavior compared to less lipophilic analogs. Therefore, selecting the specific 5-propyl derivative is essential for ensuring experimental reproducibility and achieving target compound properties.

Quantitative Differentiation Evidence for 5-Propylfuran-2-carbaldehyde


Synthetic Yield: 5-Propylfuran-2-carbaldehyde vs. Unsubstituted Furfural in Cross-Coupling Reactions

In a specific palladium-catalyzed cross-coupling reaction, the use of 5-propylfuran-2-carbaldehyde as a starting material resulted in an 83% isolated yield of the desired product . This yield is quantifiably higher than the typical 70-75% yield range reported for the same reaction using unsubstituted furfural as the substrate [1]. This difference demonstrates the positive impact of the 5-propyl substituent on reaction efficiency.

Organic Synthesis Cross-Coupling Furan Derivatives

Lipophilicity: 5-Propylfuran-2-carbaldehyde vs. Unsubstituted Furfural

The lipophilicity of a compound, measured by its partition coefficient (LogP), is a critical determinant of its behavior in biological systems and its solubility in organic media. 5-Propylfuran-2-carbaldehyde has a reported LogP value of 2.23 , which is significantly higher than the LogP of unsubstituted furfural (0.8) [1]. This difference of over an order of magnitude in partition coefficient directly influences membrane permeability and extraction efficiency.

Medicinal Chemistry ADME Lipophilicity

Physical Property Differentiation: Boiling Point vs. 5-Methylfuran-2-carbaldehyde

The boiling point is a critical parameter for purification and handling. 5-Propylfuran-2-carbaldehyde has a reported boiling point of 221.6°C at 760 mmHg , or 100-101°C at 16 mmHg . This is substantially higher than the boiling point of its closest homolog, 5-methylfuran-2-carbaldehyde (5-methylfurfural), which boils at 187°C at 760 mmHg [1]. This 34.6°C difference at atmospheric pressure allows for distinct separation strategies.

Process Chemistry Thermodynamics Purification

Optimal Application Scenarios for 5-Propylfuran-2-carbaldehyde in Research and Development


Medicinal Chemistry: Building Block for Optimizing Lead Compound Lipophilicity

In a medicinal chemistry program aiming to improve the pharmacokinetic profile of a lead compound, a researcher can utilize 5-propylfuran-2-carbaldehyde as a key building block to introduce a specific furan moiety. Based on its significantly higher LogP (2.23) compared to unsubstituted furfural (0.8), the resulting analogs are predicted to have enhanced membrane permeability and altered tissue distribution . This allows for a rational, quantitative approach to tuning ADME properties, rather than a trial-and-error selection of different furan aldehydes.

Process Chemistry: Enabling High-Yield Synthesis of Complex Intermediates

For a process chemist tasked with scaling up the synthesis of a pharmaceutical intermediate, the choice of starting material directly impacts cost and efficiency. Using 5-propylfuran-2-carbaldehyde in a key cross-coupling step, which has demonstrated an 83% yield , provides a clear advantage over the use of unsubstituted furfural (70-75% yield). This higher yield translates directly to a lower cost of goods, reduced waste generation, and improved overall process throughput for large-scale production .

Analytical Chemistry: Method Development for Separation of Furan Aldehydes

An analytical chemist developing a GC or HPLC method for the quantification of furan aldehyde impurities or reaction byproducts can rely on the distinct physical properties of 5-propylfuran-2-carbaldehyde. Its boiling point (221.6°C) is markedly different from that of 5-methylfurfural (187°C), ensuring chromatographic resolution [1]. This property is essential for creating robust, validated methods for quality control of raw materials or for monitoring the progress of reactions that may generate multiple furan species.

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